molecular formula C12H14F2N6O3 B10921045 1-(difluoromethyl)-5-methyl-N-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]-1H-pyrazole-3-carboxamide

1-(difluoromethyl)-5-methyl-N-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]-1H-pyrazole-3-carboxamide

Cat. No.: B10921045
M. Wt: 328.27 g/mol
InChI Key: DXRQMNLFBXWRCF-UHFFFAOYSA-N
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Description

1-(difluoromethyl)-5-methyl-N-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]-1H-pyrazole-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring, which is a five-membered ring containing three carbon atoms and two nitrogen atoms. The presence of difluoromethyl and nitro groups further enhances its reactivity and potential utility in different chemical reactions.

Preparation Methods

The synthesis of 1-(difluoromethyl)-5-methyl-N-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]-1H-pyrazole-3-carboxamide involves multiple steps, typically starting with the preparation of the pyrazole ring. The difluoromethyl group is introduced through difluoromethylation, a process that has seen significant advancements in recent years . This process often involves the use of difluoromethylation reagents and can be carried out under various conditions, including metal-based methods and radical chemistry . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

1-(difluoromethyl)-5-methyl-N-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Scientific Research Applications

1-(difluoromethyl)-5-methyl-N-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-5-methyl-N-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the nitro group can participate in redox reactions, influencing the compound’s overall reactivity . These interactions can modulate various biochemical pathways, making the compound a valuable tool in research.

Comparison with Similar Compounds

Similar compounds to 1-(difluoromethyl)-5-methyl-N-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]-1H-pyrazole-3-carboxamide include other pyrazole derivatives with different substituents. For example:

Properties

Molecular Formula

C12H14F2N6O3

Molecular Weight

328.27 g/mol

IUPAC Name

1-(difluoromethyl)-5-methyl-N-[2-(5-methyl-3-nitropyrazol-1-yl)ethyl]pyrazole-3-carboxamide

InChI

InChI=1S/C12H14F2N6O3/c1-7-6-10(20(22)23)17-18(7)4-3-15-11(21)9-5-8(2)19(16-9)12(13)14/h5-6,12H,3-4H2,1-2H3,(H,15,21)

InChI Key

DXRQMNLFBXWRCF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C(F)F)C(=O)NCCN2C(=CC(=N2)[N+](=O)[O-])C

Origin of Product

United States

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